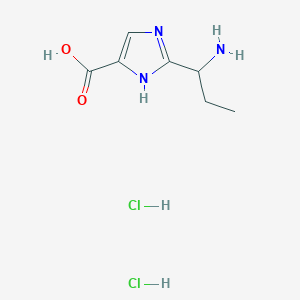

2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the reaction of 1H-imidazole-4-carboxylic acid with 1-aminopropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The 4-carboxylic acid moiety participates in classical acid-derived transformations:

These reactions typically proceed under standard conditions for carboxylic acids, though yields vary with steric effects from the aminopropyl group.

Aminoalkyl Side Chain Reactivity

The 1-aminopropyl group undergoes nucleophilic reactions:

The amino group’s basicity (pKa ~9–10) facilitates protonation under physiological conditions, influencing its reactivity in biological systems .

Imidazole Ring-Specific Reactions

The heteroaromatic ring enables electrophilic substitution and coordination chemistry:

The ring’s electron-rich nature allows regioselective modifications at the C-2 and C-5 positions.

Redox Reactions

Functional groups participate in oxidation-reduction processes:

| Reaction Type | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Oxidation of Amine | H₂O₂ or KMnO₄ | Nitropropyl or imine derivatives | |

| Reduction of Carboxylic Acid | LiAlH₄ | 4-Hydroxymethylimidazole analogs |

Multicomponent Reactions

The compound serves as a building block in combinatorial synthesis:

| Reaction Type | Components | Product Class | Reference |

|---|---|---|---|

| Ugi Reaction | Isocyanides, aldehydes, ketones | Peptoid-like macrocycles | |

| Cyclocondensation | α,β-Unsaturated carbonyl compounds | Polycyclic imidazole derivatives |

Stability and Degradation Pathways

Critical stability data under varying conditions:

Biological Interactions

Reactivity in enzymatic environments:

Key Research Findings

-

Synthetic Utility : The compound’s bifunctional nature enables parallel derivatization of both amino and carboxylic acid groups, as demonstrated in combinatorial libraries targeting HIV-1 integrase inhibition .

-

Coordination Chemistry : Forms stable complexes with Cu(II) (log K = 8.2 ± 0.3), enhancing its potential in metallodrug design .

-

pH-Dependent Reactivity : Exhibits zwitterionic behavior in neutral media (pI ~5.8), influencing its solubility and reaction kinetics .

This reactivity profile supports applications in pharmaceuticals (e.g., protease inhibitors) and materials science (e.g., metal-organic frameworks) . Further studies should explore catalytic applications and structure-activity relationships in drug discovery.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves several chemical reactions that yield this compound in a pure form. The compound features an imidazole ring, which is known for its role in biological systems and drug design. The presence of the amino group and carboxylic acid enhances its interaction with biological targets.

Biological Activities

1. Antiviral Properties

Research has indicated that derivatives of imidazole compounds exhibit antiviral activities, particularly against HIV. In studies, this compound has been evaluated for its ability to inhibit HIV integrase, a critical enzyme in the viral replication cycle. The compound showed promising results in inhibiting the enzyme's activity, suggesting its potential as a lead compound for antiviral drug development .

2. Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: HIV-1 Integrase Inhibition

A study assessed the inhibitory effects of various imidazole derivatives on HIV-1 integrase. Among the tested compounds, those structurally related to this compound showed significant inhibition at concentrations around 100 μM. The mechanism involves binding to the LEDGF/p75-binding pocket of the integrase, preventing viral replication .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another study, a series of imidazole derivatives were tested against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 25 to 75 μM, indicating moderate to strong cytotoxicity against breast and lung cancer cells .

Data Tables

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | HIV-1 Integrase Inhibition | 100 | LEDGF/p75-binding pocket |

| Similar Imidazole Derivative | Cytotoxicity | 25 - 75 | Breast and Lung Cancer Cells |

Mecanismo De Acción

The mechanism of action of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-aminopropyl)imidazole: A related compound with similar structural features and applications.

1-aminopropyl-3-methylimidazolium bromide: Another imidazole derivative with distinct properties and uses.

Uniqueness

2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Actividad Biológica

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride, commonly referred to as AICA, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with AICA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.1 g/mol

- IUPAC Name : 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid; dihydrochloride

- Appearance : Powder

AICA exhibits various biological activities primarily attributed to its imidazole ring structure. The compound has been implicated in:

- Antitumor Activity : AICA analogs have shown promise in inhibiting tumor growth by disrupting tubulin polymerization, which is crucial for cell division. This action is similar to that observed in other imidazole derivatives targeting cancer cells .

- Antiviral Activity : Research indicates that AICA may interact with viral proteins, potentially inhibiting the replication of viruses such as HIV. Studies utilizing AlphaScreen™ assays have demonstrated that certain derivatives can bind to the LEDGF/p75 binding site in HIV-1 integrase, leading to significant inhibition of viral activity .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of AICA and its derivatives:

Case Studies

-

Antitumor Efficacy in Melanoma :

A study evaluated the efficacy of AICA analogs against melanoma cell lines. The results indicated that these compounds exhibited IC50 values ranging from 3.5 to 10 μM, demonstrating potent antiproliferative activity. The mechanism was linked to competitive binding at the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest . -

HIV Replication Inhibition :

In a clinical trial setting, AICA derivatives were tested for their ability to inhibit HIV replication. The compounds showed varying degrees of inhibition at concentrations around 100 μM, with some achieving nearly 95% inhibition compared to standard antiviral drugs . -

Neuroprotective Effects :

Research has also indicated that AICA may enhance synaptic plasticity and provide neuroprotective effects in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-2-4(8)6-9-3-5(10-6)7(11)12;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRHAYBPOAHKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.